molecular formula C26H41N3O6 B560817 Boc-phe(4-NO2)-OH dcha CAS No. 102185-42-2

Boc-phe(4-NO2)-OH dcha

Cat. No. B560817
M. Wt: 491.629
InChI Key: LVBPPXVRTJXZEU-MERQFXBCSA-N
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Description

“Boc-phe(4-NO2)-OH dcha” is a chemical compound with the molecular formula C26H41N3O6 . It is also known as N-tert-BOC-p-nitro-L-phenylalanine dicyclohexylammonium .


Molecular Structure Analysis

The molecular structure of “Boc-phe(4-NO2)-OH dcha” is represented by the formula C26H41N3O6 . The molecular weight of the compound is 491.63 .


Physical And Chemical Properties Analysis

“Boc-phe(4-NO2)-OH dcha” has a molecular weight of 491.63 . It should be stored at a temperature of -20°C .

Scientific Research Applications

Application in Nanomedicine

  • Specific Scientific Field: Nanomedicine
  • Summary of the Application: The Phe-Phe motif, which “Boc-phe(4-NO2)-OH dcha” might be a part of, has been used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods of Application or Experimental Procedures: The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The specific methods and technical details would depend on the particular application and the desired nanostructures.
  • Summary of Results or Outcomes: The nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular application.

Application in Peptide Synthesis

  • Specific Scientific Field: Peptide Synthesis
  • Summary of the Application: The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
  • Methods of Application or Experimental Procedures: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

Application in Peptide Synthesis

  • Specific Scientific Field: Peptide Synthesis
  • Summary of the Application: The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
  • Methods of Application or Experimental Procedures: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

Safety And Hazards

The safety data sheet for “Boc-phe(4-NO2)-OH dcha” suggests using personal protective equipment and avoiding dust formation . It is classified as WGK Germany 3 .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBPPXVRTJXZEU-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-phe(4-NO2)-OH dcha

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